molecular formula C7H9NO3S B13150430 3-Amino-5-methylbenzene-1-sulfonic acid

3-Amino-5-methylbenzene-1-sulfonic acid

Cat. No.: B13150430
M. Wt: 187.22 g/mol
InChI Key: DHQBAMVKIWCOJH-UHFFFAOYSA-N
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Description

3-Amino-5-methylbenzene-1-sulfonic acid, also known as 2-amino-5-methylbenzenesulfonic acid, is an organic compound with the molecular formula C7H9NO3S. This compound is characterized by the presence of an amino group (-NH2), a methyl group (-CH3), and a sulfonic acid group (-SO3H) attached to a benzene ring. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methylbenzene-1-sulfonic acid typically involves the sulfonation of toluene derivatives followed by nitration and reduction processes. One common method includes:

    Sulfonation: Toluene is treated with sulfur trioxide (SO3) in the presence of fuming sulfuric acid to introduce the sulfonic acid group.

    Nitration: The sulfonated product is then nitrated using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.

    Reduction: The nitro group is subsequently reduced to an amino group using reducing agents such as iron (Fe) and hydrochloric acid (HCl).

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation and nitration processes, followed by catalytic hydrogenation to achieve the desired amino compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and sulfonic acid groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are employed.

    Substitution: Electrophiles such as bromine (Br2) or chloromethane (CH3Cl) in the presence of Lewis acids like aluminum chloride (AlCl3) are used.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Sulfonamides.

    Substitution: Halogenated or alkylated benzene derivatives.

Scientific Research Applications

3-Amino-5-methylbenzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Amino-5-methylbenzene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the sulfonic acid group can engage in ionic interactions and act as a strong acid. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

  • 4-Aminotoluene-3-sulfonic acid
  • 2-Amino-4-methylbenzenesulfonic acid
  • 3-Amino-4-methylbenzenesulfonic acid

Comparison: 3-Amino-5-methylbenzene-1-sulfonic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different electrophilic substitution patterns and reactivity towards nucleophiles, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

3-amino-5-methylbenzenesulfonic acid

InChI

InChI=1S/C7H9NO3S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)

InChI Key

DHQBAMVKIWCOJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)O)N

Origin of Product

United States

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